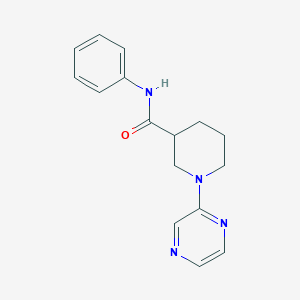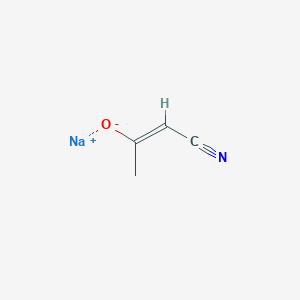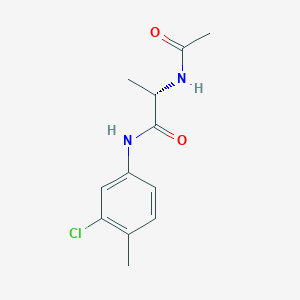
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide, also known as CPP-115, is a synthetic compound that has shown promising results in scientific research. This compound belongs to the class of piperidine derivatives and is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase.
Wirkmechanismus
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide acts as a potent inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of GABA. By inhibiting this enzyme, N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide increases the levels of GABA in the brain, leading to a decrease in neuronal excitability. This mechanism of action is similar to that of other GABAergic drugs such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. This compound has also been shown to enhance cognitive function and memory in animal models. Additionally, it has been reported to have anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. This compound has also been shown to have a good safety profile in animal studies. However, the limitations of using N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide in lab experiments include its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide. One potential area of investigation is the development of new drugs based on this compound for the treatment of neurological and psychiatric disorders. Another direction is the study of the long-term effects of N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide on cognitive function and memory. Additionally, further research is needed to understand the mechanism of action of this compound and its potential interactions with other drugs.
Synthesemethoden
The synthesis of N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide involves the reaction between 2-cyanopyrazine and N-phenylpiperidine-3-carboxamide in the presence of a base. The reaction proceeds via nucleophilic addition followed by cyclization to form the desired product. The purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound has been investigated for the treatment of various neurological and psychiatric disorders such as epilepsy, anxiety, and depression. It has also been studied for its potential to enhance cognitive function and memory.
Eigenschaften
IUPAC Name |
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(19-14-6-2-1-3-7-14)13-5-4-10-20(12-13)15-11-17-8-9-18-15/h1-3,6-9,11,13H,4-5,10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZHMYSULYUTIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1-pyrazin-2-ylpiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)

![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)




![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)

